N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-chloro-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O3S/c1-23(2,15-24)22(29)25-17-7-9-18(10-8-17)32(30,31)28-13-11-16(12-14-28)21-26-19-5-3-4-6-20(19)27-21/h3-10,16H,11-15H2,1-2H3,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVWDHZEURDZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of a benzimidazole moiety, a piperidine ring, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 429.97 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds containing benzimidazole derivatives often exhibit significant biological activities, including:
- Antitumor Activity : Benzimidazole derivatives have been shown to act as inhibitors of various cancer cell lines by modulating key metabolic pathways. For instance, the activation of pyruvate kinase M2 (PKM2) has been linked to altered cancer cell metabolism, suggesting that similar compounds may influence tumor growth and survival .
- Antimicrobial Properties : The sulfonamide group is well-known for its antibacterial properties. Compounds with this structure have been documented to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Antibacterial | Inhibits bacterial growth through enzyme inhibition | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies
- Antitumor Efficacy : A study investigating the effects of benzimidazole derivatives on various cancer cell lines demonstrated that these compounds could significantly reduce cell viability and induce apoptosis in vitro. The mechanism involved the activation of PKM2, which led to altered glycolytic flux and reduced ATP production in cancer cells .
- Antibacterial Activity : Another research effort focused on the antibacterial efficacy of sulfonamide-containing compounds against resistant strains of bacteria. Results indicated that these compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections caused by resistant pathogens .
- Anti-inflammatory Effects : The anti-inflammatory properties were explored through in vivo models where the compound was administered to assess its impact on inflammatory markers. The results showed a significant reduction in pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole and piperidine moieties exhibit significant anticancer properties. The structural characteristics of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide suggest potential activity against various cancer cell lines.
A study on similar compounds demonstrated their cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) through apoptotic pathways . This compound could potentially be evaluated for similar activities in future studies.
Antimicrobial Properties
Compounds with sulfonamide groups have been historically recognized for their antimicrobial properties. The presence of the sulfonamide moiety in this compound suggests potential applications as an antimicrobial agent.
Research into related sulfonamide derivatives has shown effectiveness against a variety of bacterial strains, indicating that this compound may follow suit .
Neurological Applications
The piperidine ring is often associated with neuroactive compounds. Given the structure of this compound, it may have implications in treating neurological disorders or as a neuroprotective agent.
Studies on similar piperidine-based compounds have indicated their potential in modulating neurotransmitter systems and providing neuroprotection .
Case Study 1: Antitumor Evaluation
A recent study synthesized various derivatives of benzimidazole-piperidine hybrids and evaluated their anticancer activity using quantitative structure–activity relationship (QSAR) models. The results indicated that modifications to the piperidine structure significantly affected cytotoxicity against specific cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In a comparative study of sulfonamide derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. Findings suggested that certain structural modifications enhanced antimicrobial efficacy, which could be relevant for the development of this compound .
Chemical Reactions Analysis
Sulfonamide Group (-SO₂-NR₂)
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Hydrolysis : The sulfonamide group is typically stable under acidic/basic conditions but may hydrolyze under extreme heat or prolonged exposure to concentrated acids/bases, yielding sulfonic acid and amine derivatives .
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Nucleophilic Substitution : The nitrogen in the sulfonamide may react with electrophiles (e.g., alkyl halides) in the presence of base, forming substituted sulfonamides .
Chlorinated Propanamide (3-Chloro-2,2-dimethylpropanamide)
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Hydrolysis : The chlorine atom is susceptible to nucleophilic substitution (e.g., hydrolysis in aqueous NaOH to form 3-hydroxy-2,2-dimethylpropanamide) .
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Elimination Reactions : Under basic conditions, dehydrohalogenation may occur, forming an α,β-unsaturated amide .
Benzimidazole-Piperidine Core
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Electrophilic Substitution : The benzimidazole ring may undergo electrophilic substitution (e.g., nitration, halogenation) at the 5- or 6-positions under acidic conditions .
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Coordination Chemistry : The piperidine nitrogen and benzimidazole NH group can act as ligands for metal ions .
Pathway 1: Hydrolysis of Propanamide Chlorine
| Reaction | Conditions | Expected Product |
|---|---|---|
| Nucleophilic substitution | NaOH (aq.), reflux, 6–12 hrs | N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-hydroxy-2,2-dimethylpropanamide |
Pathway 2: Sulfonamide Alkylation
| Reaction | Conditions | Expected Product |
|---|---|---|
| Alkylation with methyl iodide | K₂CO₃, DMF, 60°C, 8 hrs | N-Methylated sulfonamide derivative |
Stability Considerations
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Thermal Stability : The sulfonamide and benzimidazole groups suggest moderate thermal stability (<200°C). Decomposition may occur at higher temperatures, releasing SO₂ and NH₃ .
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Photostability : The benzimidazole ring may undergo photodegradation under UV light, forming quinone-like products .
Synthetic Precursors and Intermediates
The compound’s synthesis likely involves:
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Sulfonylation : Coupling 4-(1H-benzo[d]imidazol-2-yl)piperidine with 4-aminophenylsulfonyl chloride.
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Amidation : Reacting the sulfonated intermediate with 3-chloro-2,2-dimethylpropanoyl chloride .
Research Gaps and Recommendations
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No experimental kinetic or mechanistic studies for this compound exist.
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Priority Investigations :
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Hydrolytic degradation under physiological conditions (pH 7.4, 37°C).
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Cross-coupling reactions at the benzimidazole C-2 position.
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Stability in common solvents (e.g., DMSO, methanol).
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Key Limitations
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The analysis relies on extrapolation from structurally related compounds (e.g., benzimidazole sulfonamides ).
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Experimental validation is critical to confirm reactivity hypotheses.
Note : This compound’s novelty necessitates primary research to establish its reaction profile. Patent data (WO2014188453A2, WO2017191651A1) and PubChem provide foundational insights but lack direct evidence for this molecule.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities:
Functional Group Analysis
- Benzoimidazole vs.
- Sulfonyl Group : Present only in the target compound, this group may confer selectivity for sulfonamide-sensitive targets, such as carbonic anhydrases or tyrosine kinases, as seen in ’s chromene-sulfonamide derivatives .
- Propanamide Side Chain : The 3-chloro-2,2-dimethyl group in the target compound increases steric hindrance compared to the trimethoxyphenyl group in compound 194, possibly reducing metabolic degradation .
Pharmacological and Physicochemical Insights
Bioactivity Trends
- Kinase Inhibition : Compound 194’s trimethoxyphenyl group is associated with kinase inhibition (CK1δ), suggesting the target compound’s chloro-dimethylpropanamide may similarly modulate kinase activity .
- Receptor Binding : VU0155069’s benzoimidazolone-piperidine scaffold shows dopamine receptor affinity, implying the target’s benzoimidazole-piperidine core could target CNS receptors .
- Antimicrobial Potential: Imidazole derivatives (e.g., ) often exhibit antimicrobial activity, a possible shared property .
Physicochemical Properties
Preparation Methods
Ester Hydrolysis
Methyl 3-chloro-2,2-dimethylpropanoate is hydrolyzed using NaOH in methanol/water (1:1) to yield the carboxylic acid. The reaction proceeds at 60°C for 6 hours, with yields >90% after acidification.
Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (2.5 equiv) in dichloromethane under reflux. Excess thionyl chloride is removed under vacuum, and the acyl chloride is used directly in the next step.
Amidation
The acyl chloride is reacted with 4-aminophenylsulfonamide in tetrahydrofuran (THF) using triethylamine as a base. After stirring at room temperature for 12 hours, the amide is isolated via filtration (yield: 82–88%).
Final Coupling and Global Deprotection
The sulfonated benzimidazole-piperidine is coupled with the propanamide intermediate via nucleophilic aromatic substitution:
Reaction Conditions :
Deprotection : If nitro groups are present, catalytic hydrogenation (H₂, Pd/C) in ethanol reduces them to amines.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole), 7.89–7.72 (m, 4H, aromatic), 3.45–3.12 (m, 4H, piperidine), 1.52 (s, 6H, CH₃).
- HRMS : [M+H]⁺ calculated for C₂₄H₂₈ClN₄O₃S: 503.1542; found: 503.1545.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Sulfonylation Side Reactions : Over-sulfonylation is mitigated by using controlled stoichiometry (1.2 equiv sulfonyl chloride).
- Amine Protection : Boc-protected intermediates prevent unwanted side reactions during coupling.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to avoid hydrolysis.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Key Variables | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Solvent, Temp | DMF, 80°C, 12h | 72 | |
| 2 | Base, Time | Et₃N, RT, 4h | 85 | |
| 3 | Coupling Agent | EDC/HOBt, DCM | 68 |
Basic: What analytical methods confirm the compound’s structural identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular formula (C₂₅H₂₈ClN₃O₃S) with <2 ppm error .
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient) .
Basic: How to assess solubility for in vitro biological assays?
Methodological Answer:
Solvent Screening : Test solubility in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using nephelometry .
LogP Determination : Use shake-flask method with octanol/water partitioning. Predicted LogP (4.2) aligns with structural features (chloro, sulfonyl groups) .
Surfactant Use : For low aqueous solubility, employ polysorbate-80 (0.1% w/v) to enhance dispersion in cell culture media .
Advanced: How to resolve contradictory kinase inhibition data in different assays?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies:
Standardize Assay Conditions : Use consistent ATP levels (1 mM) and enzyme sources (recombinant human kinases) .
Orthogonal Assays : Validate hits via thermal shift (DSF) and cellular proliferation (MTT) assays .
Control for Purity : Confirm compound integrity post-assay using LC-MS to rule out degradation artifacts .
Q. Table 2: Comparative Kinase Inhibition Data
| Kinase | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| EGFR | 120 ± 15 | Biochemical | |
| EGFR | 450 ± 60 | Cellular | |
| VEGFR-2 | 85 ± 10 | Biochemical |
Advanced: How to perform structure-activity relationship (SAR) studies using analogs?
Methodological Answer:
Core Modifications : Synthesize analogs with:
- Piperidine substitutions : Replace benzo[d]imidazole with benzothiazole to assess impact on kinase selectivity .
- Sulfonyl group removal : Test if sulfonamide is critical for binding via hydrogen bonding .
Functional Group Variations :
- Replace 3-chloro with fluoro to evaluate halogen-dependent toxicity .
- Modify dimethylpropanamide to cyclopropane for steric effects .
Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity .
Q. Table 3: SAR of Key Analogs
| Modification | Target Affinity (IC₅₀) | Selectivity Ratio (EGFR/VEGFR-2) | Reference |
|---|---|---|---|
| Benzo[d]imidazole → Benzothiazole | 150 nM (EGFR) | 1.8 | |
| Sulfonyl group removal | >10 µM (EGFR) | N/A | |
| 3-Fluoro substitution | 200 nM (EGFR) | 2.1 |
Advanced: What computational methods predict biological targets for this compound?
Methodological Answer:
Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to match kinase ATP-binding pockets .
Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to assess interactions with EGFR’s hydrophobic cleft .
Machine Learning : Use ChEMBL data to train a random forest model predicting kinase inhibition profiles .
Advanced: How to optimize synthetic yield while minimizing impurities?
Methodological Answer:
DoE (Design of Experiments) : Apply Taguchi methods to optimize reaction parameters (e.g., temperature, catalyst loading) .
In-line Monitoring : Use FTIR or ReactIR to track intermediate formation and abort reactions if byproducts exceed 5% .
Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
